1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4888830
CAS Number:
Molecular Formula: C17H9F4N3S
Molecular Weight: 363.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. It is currently being evaluated in a phase 2 clinical study in patients with Cushing's syndrome. []
  • Relevance: While sharing the 4-fluorophenyl and trifluoromethyl substituents with the main compound, CORT125134 diverges significantly in its core structure. It features a hexahydropyrazolo[3,4-g]isoquinoline moiety instead of the pyrazolo[3,4-b]pyridine core found in 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Additionally, CORT125134 incorporates a (1-methyl-1H-pyrazol-4-yl)sulfonyl group and a 4-(trifluoromethyl)pyridin-2-yl)methanone group, highlighting the structural diversity within this research area. []

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

  • Compound Description: HMBPP is a novel compound synthesized via ring-opening and ring-closure reactions. Its chemical structure has been thoroughly characterized using spectral and analytical methods. Theoretical calculations, including DFT, NBO analysis, and thermodynamic parameter calculations, were performed to understand its properties. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound exhibits a complex crystal structure stabilized by N—H⋯N, C—H⋯N, and C—H⋯π(arene) hydrogen bonds, forming double chains with enclosed cavities. []
  • Relevance: Although sharing the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound features distinct substituents: a 2-fluorophenyl group at the 4-position, a 1H-indol-1-yl group at the 6-position, a methyl group at the 3-position, a phenyl group at the 1-position, and a nitrile group at the 5-position. These variations emphasize the diverse functionalities achievable within the pyrazolo[3,4-b]pyridine scaffold. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

  • Compound Description: This compound was synthesized through a multi-step process involving reactions with methyl iodide, hydrazine hydrate, and subsequent diazotization. Its structure was confirmed through spectral data analysis, including IR, 1H NMR, mass spectra, and elemental analyses. []
  • Relevance: This compound presents a unique structure with two pyrazolo[3,4-b]pyridine moieties connected by a 1,4-phenylene linker. This is distinct from the single pyrazolo[3,4-b]pyridine core of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, demonstrating the possibility of building diverse molecular architectures using this heterocyclic system. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound exhibits specific dihedral angles between its fused rings, influencing its overall conformation. An intramolecular S⋯O contact is observed, and its crystal packing is characterized by C—H⋯π interactions. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. It has been shown to induce relaxation in ovine pulmonary artery. []
  • Relevance: BAY 41-2272, while sharing the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, features a distinct substitution pattern. It incorporates a 5-cyclopropyl-2-pyrimidinyl group at the 3-position and a 2-fluorobenzyl group at the 1-position of the pyrazolo[3,4-b]pyridine ring. The presence of the amine group at the 4-position of the pyrimidine ring further distinguishes BAY 41-2272. This difference in substituents likely contributes to the specific biological activity of BAY 41-2272 as an sGC activator, a target distinct from the potential targets of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. []

4‐(4‐Fluor­ophen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

  • Compound Description: This compound was synthesized using microwave irradiation and its structure characterized by X-ray crystallography. []
  • Relevance: While this compound shares the 4-fluorophenyl substituent and the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it notably differs in its saturation state. This compound presents a tetrahydro-pyrazolo[3,4-b]pyridine core, indicating a more saturated system compared to the fully aromatic core of 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Additionally, it bears a 6-oxo and a 5-carbonitrile group, further distinguishing its structure and potential reactivity. []

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

  • Compound Description: This compound emerged as a potential anticancer agent demonstrating 53% cell growth inhibition against the NALM-6, SB-ALL, and MCF-7 human cancer cell lines, comparable to the standard drug doxorubicin. []

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c)

  • Compound Description: 12c was identified as a hit compound exhibiting 46-39% cell growth inhibition against NALM-6, SB-ALL, and MCF-7 human cancer cell lines. []

6-Thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (1)

  • Compound Description: This compound serves as a key starting material for synthesizing a series of novel oxadiazole-functionalized pyrazolo[3,4-b]pyridine derivatives. These derivatives were evaluated for their anticancer activity against various cancer cell lines. []
  • Relevance: This compound shares the 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine core structure with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The presence of the 6-thiophenyl group and the 3-amino group in this compound, compared to the 1-(4-fluorophenyl) and 6-(2-thienyl) groups in the main compound, indicates potential variations in their chemical properties and biological activity. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (2)

  • Compound Description: This compound was utilized as a precursor in the synthesis of various polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines derivatives. []
  • Relevance: Though sharing the pyrazolo[3,4-b]pyridine core with 1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound has a bromine atom at the 5-position and methyl groups at the 4- and 6-positions. Additionally, an amino group is present at the 3-position, indicating a potential reaction site for further derivatization. These structural differences contribute to the diverse chemical space explored within this research. []

Properties

Product Name

1-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C17H9F4N3S

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C17H9F4N3S/c18-10-3-5-11(6-4-10)24-16-12(9-22-24)13(17(19,20)21)8-14(23-16)15-2-1-7-25-15/h1-9H

InChI Key

ODEPNFGHMOSKHH-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.